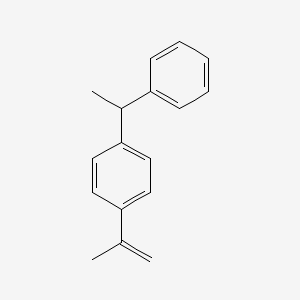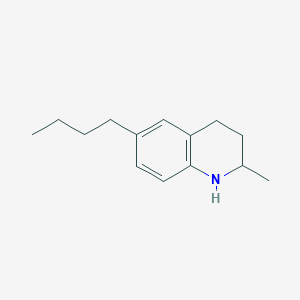
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction, which includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes to form an intermediate.
Aza-Michael Addition: The intermediate undergoes aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
Scientific Research Applications
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for drug development and as a probe in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of agrochemicals, antioxidants, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may act by:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering metabolic functions.
Antioxidant Activity: It may exert protective effects by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound shares a similar quinoline core but differs in the substitution pattern, lacking the butyl group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its antioxidant properties, this compound has a hydroxyl group at the 6th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with diverse biological activities, often used in medicinal chemistry.
Uniqueness: 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
90955-54-7 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
6-butyl-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21N/c1-3-4-5-12-7-9-14-13(10-12)8-6-11(2)15-14/h7,9-11,15H,3-6,8H2,1-2H3 |
InChI Key |
XLGXQCFQMGFEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

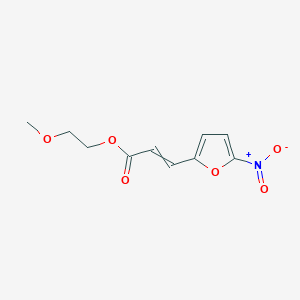

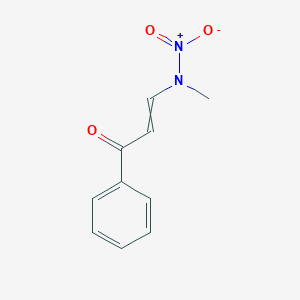
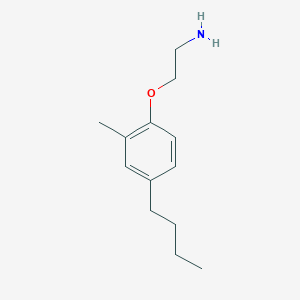
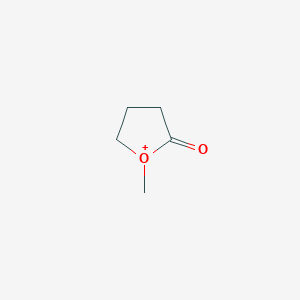
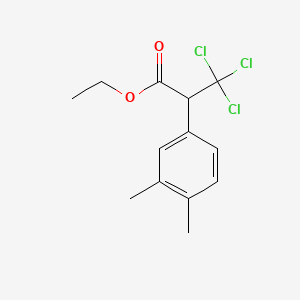
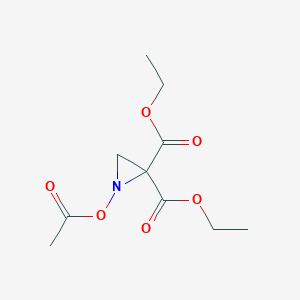
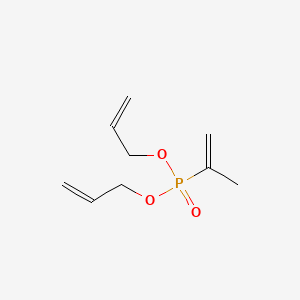
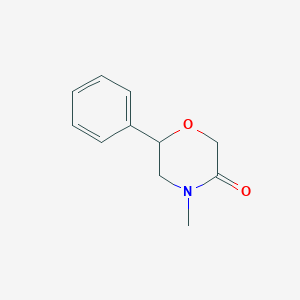
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
